Methyl 2-chloro-5-(dimethylamino)benzoate

概要

説明

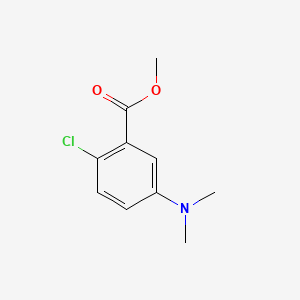

Methyl 2-chloro-5-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by a dimethylamino group. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-5-(dimethylamino)benzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-5-(dimethylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution: Formation of 2-hydroxy-5-(dimethylamino)benzoate or other substituted derivatives.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of 2-chloro-5-(dimethylamino)benzyl alcohol.

科学的研究の応用

Methyl 2-chloro-5-(dimethylamino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of methyl 2-chloro-5-(dimethylamino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy.

類似化合物との比較

- Methyl 2-chloro-5-(diethylamino)benzoate

- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

- Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate

Uniqueness: Methyl 2-chloro-5-(dimethylamino)benzoate is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. The compound’s ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.

生物活性

Methyl 2-chloro-5-(dimethylamino)benzoate, an aromatic ester with the molecular formula C10H12ClNO2, has garnered attention in recent years for its potential biological activities. This compound is characterized by a chloro substituent at the second position and a dimethylamino group at the fifth position of the benzoate ring. Its biological properties have been explored in various research contexts, including antimicrobial and anticancer activities.

This compound can be synthesized through several methods, primarily involving the reaction of 2-chloro-5-nitrobenzoic acid derivatives with dimethylamine or its salts. This synthesis is documented in scientific literature and patents, indicating its relevance in organic and medicinal chemistry.

The mechanism of action for this compound is believed to involve interactions with biological targets through its dimethylamino group, which enhances its ability to cross cell membranes and bind to receptors or enzymes. This interaction may lead to the inhibition or activation of specific biochemical pathways, contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to act against various bacterial strains, including multidrug-resistant organisms. The presence of the dimethylamino group is thought to enhance the compound's cationic character, which is critical for disrupting bacterial membranes .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Mycobacterium tuberculosis | Glycerol-dependent mechanism observed |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for potential anticancer effects. Studies suggest that compounds containing similar structural motifs can inhibit cancer cell proliferation by interfering with specific signaling pathways and inducing apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines. The compound was tested against various cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent reduction in cell viability:

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that this compound may serve as a lead compound for further development into anticancer therapeutics.

Research Findings

- Antimicrobial Mechanism : The compound's activity against Mycobacterium tuberculosis was linked to a glycerol-dependent mechanism, highlighting the importance of metabolic pathways in determining efficacy .

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the dimethylamino group can significantly alter biological activity, emphasizing the need for careful design in drug development .

- Pharmacokinetics and ADMET Properties : Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is crucial for assessing the therapeutic potential of this compound. Preliminary studies indicate favorable pharmacokinetic properties that warrant further investigation .

特性

IUPAC Name |

methyl 2-chloro-5-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXJXWHRTKTFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。